2',3'-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine
CAS No.: 89845-82-9
Cat. No.: VC8313062
Molecular Formula: C17H25N3O5S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89845-82-9 |
|---|---|
| Molecular Formula | C17H25N3O5S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26)/t11-,12-,13-,15-/m1/s1 |
| Standard InChI Key | IFJTVPASSJKUFD-RGCMKSIDSA-N |
| Isomeric SMILES | CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C |
| SMILES | CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C |
| Canonical SMILES | CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C |
Introduction
The compound 1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d] dioxol-4-yl)-5-(pyrrolidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule with a unique structure. It is characterized by its tetrahydrofurodioxol group fused with a thioxodihydropyrimidinone moiety. This compound has potential applications in medicinal chemistry and drug discovery due to its structural features.
Structural Features
The compound's structure features:
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Tetrahydrofurodioxol Core: A bicyclic system with oxygen atoms contributing to hydrogen bonding and solubility.
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Thioxodihydropyrimidinone Ring: A sulfur-containing pyrimidine derivative that is often associated with bioactivity.
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Pyrrolidinylmethyl Side Chain: Enhances the compound's ability to interact with biological targets through hydrophobic and hydrogen-bonding interactions.
Biological Relevance
This compound is structurally related to nucleoside analogs and may exhibit properties such as:
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Antiviral Activity: Its similarity to thiouridine derivatives suggests potential for inhibiting viral enzymes.
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Enzyme Inhibition: The thioxo group can act as a mimic of natural enzyme substrates.
Further research is needed to confirm its pharmacological effects.
Synthesis Pathways
While specific synthetic routes for this compound are not detailed in the provided sources, compounds like this are typically synthesized through:
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Protection of hydroxyl groups using acetonides (e.g., tetrahydrofurodioxol formation).
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Incorporation of sulfur into pyrimidine rings via thiourea or other sulfur sources.
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Alkylation reactions to attach the pyrrolidinylmethyl side chain.
Research Findings
Studies on similar compounds indicate:
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Docking Studies: Molecular docking suggests compounds of this type may inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
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Spectral Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm structural integrity.
Data Comparison with Related Compounds
Future Directions
Further studies should focus on:
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Pharmacokinetics and Toxicology: Understanding the absorption, metabolism, and safety profile.
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Structure Optimization: Modifying functional groups to enhance bioavailability and target specificity.
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Biological Assays: Testing against viral enzymes or inflammatory markers.
This compound represents an exciting avenue for research due to its structural complexity and potential biological applications.
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